molecular formula C12H9Cl2NO2S B2730165 Methyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate CAS No. 351156-72-4

Methyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate

Cat. No.: B2730165
CAS No.: 351156-72-4
M. Wt: 302.17
InChI Key: BFTSSBFDWAVAHA-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an amino group, a dichlorophenyl group, and a carboxylate ester group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing methyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate involves the reaction of 3-amino-2-thiophene carboxylate with 3,4-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction typically takes place under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to achieve consistent quality. Catalysts and solvents used in the reaction are often recycled to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol or other reduced forms.

    Substitution: The amino and dichlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Methyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers investigate its potential as a lead compound for developing new pharmaceuticals.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate is unique due to the presence of the dichlorophenyl group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2S/c1-17-12(16)10-7(5-18-11(10)15)6-2-3-8(13)9(14)4-6/h2-5H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTSSBFDWAVAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC(=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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